N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-10-13(2)19(18-12)9-8-17-16(20)11-14-4-6-15(21-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIILXIFMZBFDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents on the pyrazole ring or the phenyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Medicine: It has potential pharmacological properties, such as antileishmanial and antimalarial activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, in the case of antileishmanial and antimalarial activities, the compound may inhibit the growth of parasites by interfering with their metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Heterocyclic Core: The target compound’s pyrazole ring (3,5-dimethyl) contrasts with benzothiazole (), quinazoline (), or cyclohexenyl () groups.
Substituent Effects :
- The 4-methoxyphenyl group in the target compound and analogs () provides electron-donating effects, enhancing stability and interaction with hydrophobic pockets. Chlorine substituents () increase lipophilicity and steric hindrance, which may improve target binding but reduce bioavailability .
Pharmacological Implications: Acetamides with sulfonyl-quinazoline moieties () exhibit marked anticancer activity, suggesting that the target compound’s pyrazole-ethyl group could be optimized for similar applications .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2, with a molecular weight of 336.43 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥95% |
Synthesis
The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate acetic acid derivative and a substituted phenyl group. The synthetic route can be optimized through various conditions to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole and methoxyphenyl groups exhibit significant anticancer properties. For instance, research indicates that similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival.
- Case Study : A study evaluated the cytotoxic effects of related pyrazole derivatives on multiple cancer cell lines, revealing that certain structural modifications led to enhanced potency against breast and lung cancer cells .
Antimicrobial Activity
Compounds with pyrazole derivatives have shown promise as antimicrobial agents. The presence of the methoxy group is believed to enhance the lipophilicity and membrane permeability of these compounds, leading to improved antibacterial activity.
- Research Findings : In vitro studies demonstrated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The anticonvulsant potential of pyrazole derivatives has been explored extensively. The mechanism often involves modulation of GABAergic transmission or inhibition of excitatory neurotransmission.
- Clinical Relevance : A recent investigation highlighted the efficacy of related compounds in reducing seizure frequency in animal models, suggesting potential for further development as anticonvulsant medications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Pyrazole Ring : Essential for anticancer and antimicrobial activities.
- Methoxy Group : Enhances solubility and bioavailability.
- Alkyl Substituents : Influence receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
